2-[({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)methyl]pyridine
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Overview
Description
2-[({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}SULFANYL)METHYL]PYRIDINE is a complex organic compound characterized by the presence of a trifluoromethoxy group, a phenyl ring, a tetraazole ring, a sulfanyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}SULFANYL)METHYL]PYRIDINE typically involves multiple steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethoxy Group: This step often involves nucleophilic substitution reactions where a trifluoromethoxy group is introduced to the phenyl ring.
Coupling Reactions: The sulfanyl group is introduced via coupling reactions, often using thiol reagents.
Final Assembly: The final step involves the coupling of the tetraazole and pyridine rings, typically under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The trifluoromethoxy group and other substituents on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structural motifs are of interest in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Chemistry: The compound can be incorporated into polymers to impart specific properties such as increased thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which 2-[({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}SULFANYL)METHYL]PYRIDINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group and tetraazole ring can enhance binding affinity and specificity, while the sulfanyl group may participate in redox reactions or covalent modifications.
Comparison with Similar Compounds
Similar Compounds
2-[({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}SULFANYL)METHYL]BENZENE: Similar structure but with a benzene ring instead of a pyridine ring.
2-[({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}SULFANYL)METHYL]THIOPHENE: Similar structure but with a thiophene ring instead of a pyridine ring.
Uniqueness
The presence of the pyridine ring in 2-[({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}SULFANYL)METHYL]PYRIDINE imparts unique electronic properties and potential for coordination chemistry that are not present in its benzene or thiophene analogs. This makes it particularly valuable in applications requiring specific electronic interactions or catalytic activity.
Properties
Molecular Formula |
C14H10F3N5OS |
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Molecular Weight |
353.32 g/mol |
IUPAC Name |
2-[[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylmethyl]pyridine |
InChI |
InChI=1S/C14H10F3N5OS/c15-14(16,17)23-12-6-4-11(5-7-12)22-13(19-20-21-22)24-9-10-3-1-2-8-18-10/h1-8H,9H2 |
InChI Key |
WVXQUTINPVCFSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=NN2C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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